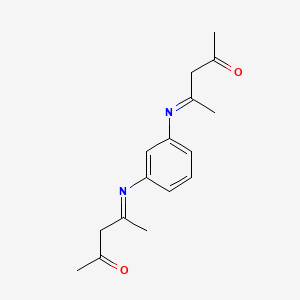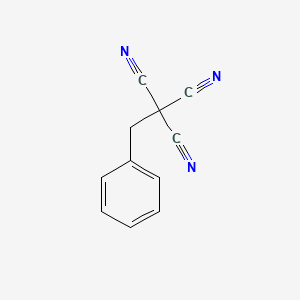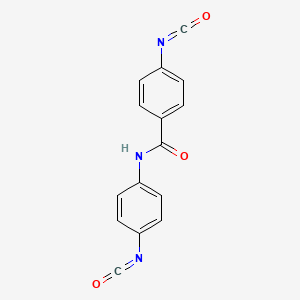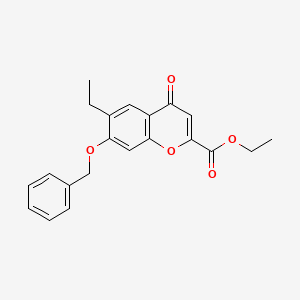![molecular formula C12H12O3 B14721460 4-[(Pent-4-yn-1-yl)oxy]benzoic acid CAS No. 14142-87-1](/img/structure/B14721460.png)
4-[(Pent-4-yn-1-yl)oxy]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Pent-4-yn-1-yl)oxy]benzoic acid is an organic compound with the molecular formula C12H12O3. It is characterized by the presence of a benzoic acid moiety substituted with a pent-4-yn-1-yloxy group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Pent-4-yn-1-yl)oxy]benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with pent-4-yn-1-ol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with a dehydrating agent to facilitate the esterification process .
Industrial Production Methods
The process would likely include steps for purification and crystallization to obtain the final product in a solid form suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
4-[(Pent-4-yn-1-yl)oxy]benzoic acid can undergo several types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form various oxygenated derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne group can yield diketones or carboxylic acids, while reduction of the carboxylic acid group results in the formation of alcohols .
Aplicaciones Científicas De Investigación
4-[(Pent-4-yn-1-yl)oxy]benzoic acid is used in various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-[(Pent-4-yn-1-yl)oxy]benzoic acid involves its ability to interact with biological targets through its functional groups. The alkyne group can participate in click chemistry reactions, allowing for the covalent modification of biomolecules. The carboxylic acid group can form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
4-[(Prop-2-yn-1-yloxy)benzoyl]benzoic acid: Similar structure with a prop-2-yn-1-yloxy group instead of a pent-4-yn-1-yloxy group.
4-(pent-4-en-1-yl)benzoic acid: Contains a pent-4-en-1-yl group instead of a pent-4-yn-1-yloxy group.
Uniqueness
4-[(Pent-4-yn-1-yl)oxy]benzoic acid is unique due to the presence of the pent-4-yn-1-yloxy group, which imparts distinct reactivity and functional properties. This makes it particularly useful in applications requiring specific chemical modifications and interactions .
Propiedades
Número CAS |
14142-87-1 |
|---|---|
Fórmula molecular |
C12H12O3 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
4-pent-4-ynoxybenzoic acid |
InChI |
InChI=1S/C12H12O3/c1-2-3-4-9-15-11-7-5-10(6-8-11)12(13)14/h1,5-8H,3-4,9H2,(H,13,14) |
Clave InChI |
BQFMYKPEMAHFSZ-UHFFFAOYSA-N |
SMILES canónico |
C#CCCCOC1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-yl)ethanol](/img/structure/B14721380.png)




![1-[2-(Propan-2-yloxy)propoxy]propan-2-ol](/img/structure/B14721417.png)








